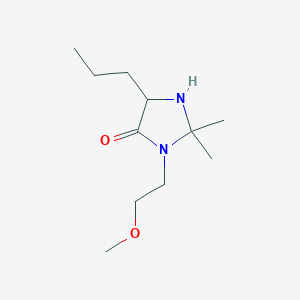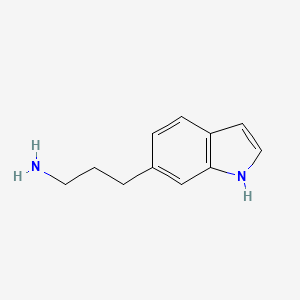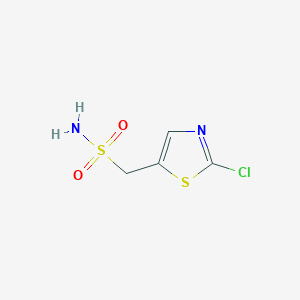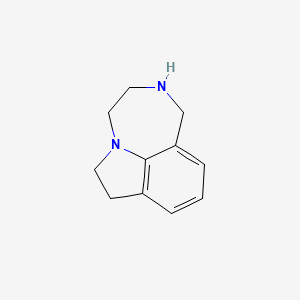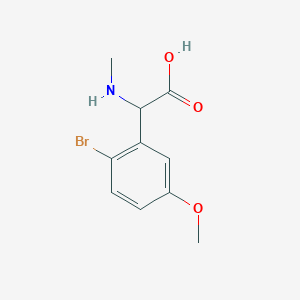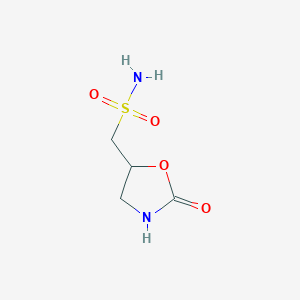
(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- “(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonamide” is a chemical compound with the IUPAC name (2-oxooxazolidin-5-yl)methanesulfonyl chloride.
- Its molecular formula is C₄H₆ClNO₄S, and its molecular weight is 199.61 g/mol.
- This compound belongs to the oxazolidinone class and contains both an oxazolidinone ring and a methanesulfonyl group.
- Oxazolidinones are known for their antibacterial properties and low resistance potential.
Vorbereitungsmethoden
- Synthetic routes for (2-oxo-1,3-oxazolidin-5-yl)methanesulfonamide include intramolecular heterocyclization and other methods.
- Intramolecular heterocyclization: By recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils using NaH at room temperature, 2-oxazolidinones with the β-enaminocarbonyl group can be obtained in high yields.
- Other methods involve N-substituted glycidylcarbamates and modified Curtius rearrangement .
Analyse Chemischer Reaktionen
- (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonamide can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include NaH, triazabicyclodecene, and trimethylsilyl azide.
- Major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
- In chemistry: Used as a building block for more complex molecules.
- In biology: Potential applications in drug discovery due to its antibacterial properties.
- In medicine: Research on its pharmacological effects and potential therapeutic applications.
- In industry: May serve as an intermediate in the synthesis of other compounds.
Wirkmechanismus
- (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonamide likely exerts its effects through inhibition of bacterial protein synthesis.
- It targets the ribosomal RNA subunit, preventing the formation of functional ribosomes.
- This disruption leads to bacteriostatic activity against certain bacteria.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include linezolid, tedizolid, and contezolid.
- These oxazolidinones share the same core structure but may differ in substituents or functional groups.
- Each compound has unique properties and applications .
Eigenschaften
Molekularformel |
C4H8N2O4S |
|---|---|
Molekulargewicht |
180.19 g/mol |
IUPAC-Name |
(2-oxo-1,3-oxazolidin-5-yl)methanesulfonamide |
InChI |
InChI=1S/C4H8N2O4S/c5-11(8,9)2-3-1-6-4(7)10-3/h3H,1-2H2,(H,6,7)(H2,5,8,9) |
InChI-Schlüssel |
RWHCWWIAHZHBIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)N1)CS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


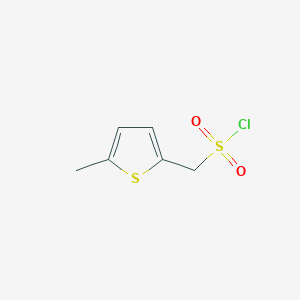
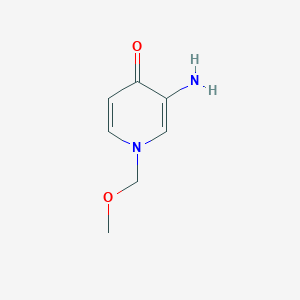

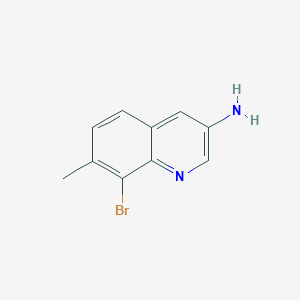
![Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220825.png)
![3-(2-Aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13220829.png)
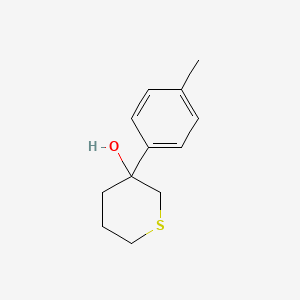
![2-Fluoro-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13220843.png)
